molecular formula C28H31N5O2 B11329550 4-{2-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether

4-{2-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether

Cat. No.: B11329550
M. Wt: 469.6 g/mol
InChI Key: KHZXFDBYAYDDIY-UHFFFAOYSA-N
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Description

4-{2-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure, followed by the introduction of the dimethyl and methylphenyl groups. The final steps involve the attachment of the ethoxyphenyl and ethyl ether groups under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{2-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether stands out due to its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C28H31N5O2

Molecular Weight

469.6 g/mol

IUPAC Name

10-[2-(3,4-diethoxyphenyl)ethyl]-11,12-dimethyl-4-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C28H31N5O2/c1-6-34-23-12-11-21(16-24(23)35-7-2)13-14-32-20(5)19(4)25-27(32)29-17-33-28(25)30-26(31-33)22-10-8-9-18(3)15-22/h8-12,15-17H,6-7,13-14H2,1-5H3

InChI Key

KHZXFDBYAYDDIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC(=C5)C)C)C)OCC

Origin of Product

United States

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